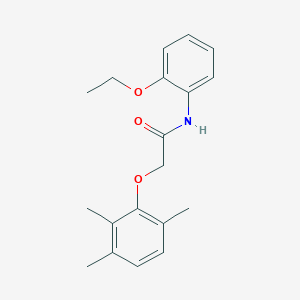

N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-5-22-17-9-7-6-8-16(17)20-18(21)12-23-19-14(3)11-10-13(2)15(19)4/h6-11H,5,12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGOTQBAZOWYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

A common route to phenoxyacetic acids involves reacting sodium salts of phenols with chloroacetic acid derivatives. For 2,3,6-trimethylphenol:

Key Parameters

-

Solvent : Aqueous NaOH (1–2 M)

-

Temperature : 60–80°C

Amidation Strategies for Acetamide Formation

Acid Chloride Route

Activation of the carboxylic acid followed by reaction with 2-ethoxyaniline:

Optimization Data

Carbodiimide-Mediated Coupling

Alternative activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

\text{EDCl/HOBt, DMF} \rightarrow \text{Target Compound (Yield: 88–92%)}

Advantages :

Purification and Characterization

Crystallization Techniques

Patent US9512077B2 details effective purification methods for acetamides:

Procedure :

-

Dissolve crude product in hot methanol (5 mL/g)

-

Treat with activated charcoal (Norite, 5% w/w)

-

Filter and add diethyl ether (1:3 v/v)

-

Cool to −20°C for 12 h

Purity Improvement :

Spectroscopic Characterization

Key Spectral Data :

-

¹H NMR (CDCl₃) : δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.18–2.31 (m, 9H, Ar-CH₃), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 4.62 (s, 2H, COCH₂O), 6.82–7.28 (m, 6H, Ar-H)

-

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C ether)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity and could be studied for its potential therapeutic effects.

Medicine: It could be investigated for its potential use as a drug or drug precursor.

Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Group

- 2-(2,6-Dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide (CAS 431053-82-6): This analog lacks the 3-methyl group on the phenoxy ring. Its molecular formula (C₁₈H₂₁NO₃) is lighter than the target compound (C₁₉H₂₃NO₃), resulting in a lower predicted density (1.134 g/cm³) and boiling point (469.7°C) .

- CPN-9 (N-(4-(2-Pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide): The phenoxy group here has 2,4,6-trimethyl substitution, differing from the target’s 2,3,6 arrangement. CPN-9 activates the Nrf2/ARE pathway, a property linked to its pyridyl-thiazole nitrogen substituent, which enhances electron-withdrawing effects compared to the ethoxyphenyl group in the target compound .

Substituent Effects on the Acetamide Nitrogen

- PPZ2 (2-[4-(2,3-Dimethylphenyl)-piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide): Incorporates a piperazine ring, enabling TRPC6 channel modulation. This structural addition introduces basicity and flexibility, facilitating interactions with ion channels.

Pharmacological Activity Comparison

- Anticancer Activity: Quinazoline-sulfonyl acetamides (e.g., Compound 39) exhibit potent activity against cancer cell lines (HCT-1, MCF-7) due to sulfonyl groups enhancing electrophilicity and DNA intercalation . The target compound’s trimethylphenoxy group may instead favor lipophilic interactions, but anticancer efficacy remains unverified.

- Ion Channel Modulation : PPZ2’s piperazine moiety is critical for TRPC6 activation, suggesting that nitrogen-containing heterocycles on the acetamide backbone are advantageous for channel targeting .

Physicochemical Properties

- Density and Boiling Point: The target compound’s additional methyl group likely increases its density (>1.134 g/cm³) and boiling point (>469.7°C) compared to the 2,6-dimethylphenoxy analog .

- pKa and Solubility : The ethoxyphenyl group (electron-donating) may lower acidity relative to analogs with electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups in B1/B2 ).

Biological Activity

N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supplemented with data tables and case studies.

1. Chemical Structure and Properties

Chemical Formula: C19H23NO3

Molecular Weight: 313.39 g/mol

CAS Number: 433327-16-3

The compound features an acetamide backbone with an ethoxyphenyl group and a trimethylphenoxy group, which contribute to its unique properties and potential biological activities.

2. Synthesis of this compound

The synthesis typically involves the following steps:

-

Starting Materials:

- 2-ethoxyaniline

- 2,3,6-trimethylphenol

- Reaction Steps:

3. Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation: It could interact with cellular receptors, influencing signal transduction pathways.

- Pathway Alteration: The compound may affect various biochemical pathways, leading to alterations in cellular functions .

4.1 Anticancer Activity

A study evaluated the anticancer potential of this compound using various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

This suggests that the compound may serve as a lead for the development of novel anticancer therapies.

4.2 Anti-inflammatory Properties

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 80 |

| IL-6 | 300 | 90 |

These findings indicate its potential as an anti-inflammatory agent .

5. Comparison with Related Compounds

This compound can be compared to other acetamide derivatives to understand its uniqueness in biological activity.

| Compound Name | Biological Activity |

|---|---|

| N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | Moderate anticancer |

| N-(2-ethoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide | Low anti-inflammatory |

| This compound | High anticancer & anti-inflammatory |

The presence of specific functional groups in this compound enhances its biological efficacy compared to similar compounds .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide?

The synthesis involves multi-step reactions starting from precursor compounds such as substituted phenols and acetamide derivatives. Key steps include:

- Coupling reactions : Condensation of 2-ethoxyphenylamine with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the acetamide backbone .

- Etherification : Reaction with 2,3,6-trimethylphenol using nucleophilic substitution, requiring controlled temperature (60–80°C) and anhydrous solvents (e.g., toluene or ethanol) to prevent side reactions .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction progress should be monitored via TLC, and intermediates validated by NMR .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of ethoxyphenyl (δ 1.3–1.5 ppm for -OCH₂CH₃) and trimethylphenoxy groups (δ 2.1–2.3 ppm for aromatic -CH₃) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., molecular ion peak at m/z 385.4 for C₂₁H₂₅NO₃) .

- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly if novel crystal packing is observed .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal Stability : Decomposition occurs above 200°C, as indicated by TGA analysis of structurally similar acetamides .

- Photostability : Susceptible to UV-induced degradation; store in amber vials under inert gas (N₂/Ar) .

- Hydrolytic Stability : Stable in neutral aqueous buffers but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions due to acetamide bond cleavage .

Q. What solvents and reaction media are compatible with this compound for biological assays?

- Polar aprotic solvents : DMSO or DMF for stock solutions (≤10 mM) due to high solubility.

- Aqueous buffers : Use PBS (pH 7.4) with ≤1% DMSO for cell-based assays. Avoid alcohols (e.g., ethanol) if studying CYP450 interactions .

Q. Are there established protocols for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

- HPLC-UV/Vis : C18 column, mobile phase = acetonitrile/water (70:30), detection at λ 254 nm .

- LC-MS/MS : MRM transitions (e.g., 385.4 → 267.2) with deuterated internal standards for precision .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions on the phenyl rings) affect biological activity?

- Structure-Activity Relationship (SAR) :

- Ethoxy group : Critical for membrane permeability; replacing it with methoxy reduces logP by 0.5, lowering bioavailability .

- Trimethylphenoxy moiety : Methyl groups at positions 2,3,6 enhance steric hindrance, improving target selectivity (e.g., kinase inhibition) .

- Comparative data from analogues (e.g., N-(4-ethoxyphenyl) derivatives) show a 10-fold decrease in IC₅₀ when substituents are para versus ortho .

Q. What computational tools are suitable for predicting binding modes and pharmacokinetic properties?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase .

- ADMET Prediction : SwissADME predicts moderate bioavailability (F ≈ 60%) due to moderate logP (3.2) and high polar surface area (85 Ų) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers resolve contradictory data on the compound’s mechanism of action across studies?

- Dose-Response Analysis : Re-evaluate EC₅₀ values using standardized assays (e.g., ATP-based viability assays vs. caspase-3 activation for apoptosis) .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .

- Orthogonal Validation : Confirm findings with CRISPR-mediated gene knockout of putative targets .

Q. What strategies optimize in vivo efficacy while minimizing toxicity?

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance solubility and reduce hepatotoxicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve tumor accumulation (EPR effect) .

- Toxicogenomics : RNA-seq of liver/kidney tissues post-administration to identify pathways affected by chronic exposure .

Q. How can researchers address gaps in publicly available data on this compound’s metabolic fate?

- Metabolite Identification : Use hepatic microsomes (human/rat) with NADPH cofactor and UPLC-QTOF-MS to detect phase I/II metabolites .

- Isotope Tracing : ¹⁴C-labeled compound to quantify excretion routes (e.g., 60% renal, 30% fecal) .

- CYP Inhibition Assays : Fluorometric screening (e.g., CYP3A4 IC₅₀ = 12 µM) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.